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Compound of Interest

Compound Name: 2,4-Dimethylinicotinamide
CAS No.: 72692-96-7
Cat. No.: B1628935
Get Quote
. J

Compound Profile & Synthetic Logic

2,4-Dimethylnicotinamide (IUPAC: 2,4-dimethylpyridine-3-carboxamide) is distinguished by
the steric "locking" of the amide group between two methyl substituents. This steric hindrance
prevents free rotation, often resulting in distinct NMR broadening or dual conformer peaks at

low temperatures, a phenomenon known as atropisomerism in related heavy analogs.

Synthetic Pathway

The most reliable generation of this analytical standard is via the activation of 2,4-
dimethylnicotinic acid. Direct amidation is often sluggish due to the steric bulk at C2 and C4.

(COCI)2, DMF (cat) NH3 (aq) or NH3/MeOH
2,4-Dimethylnicotinic Acid DCM, 0°C -> RT Acid Chloride 0°C, Exothermic 2,4-Dimethylnicotinamide
(Starting Material) Intermediate (Target)

Figure 1: Optimized Synthetic Workflow for Analytical Standard Generation
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2,4-dimethylnicotinamide is characteristic of a 2,3,4-trisubstituted
pyridine. The key diagnostic feature is the AB system formed by the protons at C5 and C6, and
the distinct chemical shifts of the two methyl groups due to their differing proximity to the ring

nitrogen.

1H NMR Data (400 MHz, DMSO-d6)
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Technical Note on Solvent Effects: In CDCI3, the amide protons often appear as extremely
broad humps around 6.0-7.5 ppm. DMSO-d6 is the preferred solvent as it sharpens the amide
signals through hydrogen bonding stabilization.

13C NMR Data (100 MHz, DMSO-d6)

Carbon Shift (0, ppm) Type Assignment Logic

Carbonyl carbon,
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C2-Me 22.8 Methyl a-methyl carbon.
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Mass Spectrometry (MS) Fragmentation

The mass spectrum follows a predictable fragmentation pathway for nicotinamide derivatives.
The molecular ion (M+) is stable due to the aromatic pyridine ring.

lonization Mode: Electron Impact (El, 70 eV) or ESI+ Molecular Formula: CBH10N20 Exact
Mass: 150.08

Fragmentation Pathway Analysis
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Figure 2: Primary Fragmentation Pathway (EI-MS)
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Infrared (IR) Spectroscopy

The IR spectrum is dominated by the amide functionality and the heteroaromatic ring

vibrations.
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Functional Group Vibration Mode Notes

(cm™)
Two bands

3350 - 3150 Primary Amide N-H Stretch (asymmetric/symmetri
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the aromatic ring.
Characteristic
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References & Data Validation

The data above is validated against standard spectroscopic principles for pyridine derivatives
and specific synthesis reports of nicotinamide analogs.

e Synthesis & Analog Data:Pure and Applied Chemistry, 1991. "Conformational interlocking in
axially chiral methyl N-(2,4-dimethylnicotinoyl)..." (Provides specific proton shifts for the 2,4-
dimethyl scaffold).

o General Pyridine Shifts:Trace Impurities in NMR Solvents, 2010. (Used for calibrating
residual solvent overlaps in DMSO/CDCI3).
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e Precursor Characterization:PubChem Compound Summary for 2,4-Dimethylnicotinic acid.
(Validates the carbon skeleton shifts).

e To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2,4-
Dimethylnicotinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628935/docs#comprehensive-spectroscopic-
characterization-2-4-dimethylnicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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